molecular formula C16H22BrN3O2 B8494922 Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Tert-butyl 5-(5-bromopyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No. B8494922
M. Wt: 368.27 g/mol
InChI Key: AIIYKFRYTQTIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872010B2

Procedure details

To a solution of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester (7.0317 g, 33.2 mmol) in 180 mL toluene was added 2,5-dibromopyridine (22.03 g, 92.9 mmol), tris(dibenzylidenacetone)dipalladium (0) (Pd2(dba)3, Strem, 0.6087 g, 0.664 mmol), 2,2′-bis(diphenyphosphino)-1,1′binaphthyl (BINAP, Aldrich, 1.0506 g, 1.68 mmol), and NaOtBu (Aldrich, 4.778 g, 49.7 mmol. The reaction mixture was heated to 90° C. under dry N2 for 6 hours. The reaction mixture was cooled to room temperature and was filtered through diatomaceous earth and the residue was washed with 250 mL ethyl acetate. The combined organic extracts were concentrated under reduced pressure. The residue was purified via column chromatography (SiO2, gradient 5% to 60% EtOAc-hexanes) to give 7.71 g (20.6 mmol, 62% yield). H NMR (300 MHz) δ 1.45 (s, 9H) 2.94-3.14 (m, 2H) 3.17-3.38 (m, 4H) 3.51-3.76 (m, 4H) 6.46 (d, J=9 Hz, 1H) 7.59 (dd, J=9, 3 Hz, 1H) 8.05 ppm (s, 1H)
Quantity
7.0317 g
Type
reactant
Reaction Step One
Quantity
22.03 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidenacetone)dipalladium (0)
Quantity
0.6087 g
Type
reactant
Reaction Step One
Quantity
1.0506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:15][CH:14]2[CH:10]([CH2:11][NH:12][CH2:13]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Br[C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][N:18]=1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]2[CH:14]([CH2:13][N:12]([C:17]3[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][N:18]=3)[CH2:11]2)[CH2:15]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
7.0317 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2CNCC2C1
Name
Quantity
22.03 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
tris(dibenzylidenacetone)dipalladium (0)
Quantity
0.6087 g
Type
reactant
Smiles
Name
Quantity
1.0506 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered through diatomaceous earth
WASH
Type
WASH
Details
the residue was washed with 250 mL ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (SiO2, gradient 5% to 60% EtOAc-hexanes)
CUSTOM
Type
CUSTOM
Details
to give 7.71 g (20.6 mmol, 62% yield)

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.